(2,2-Dimethyl-1,3-dioxan-4-yl)methanol (2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 56476-33-6
VCID: VC16002676
InChI: InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

CAS No.: 56476-33-6

Cat. No.: VC16002676

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol - 56476-33-6

Specification

CAS No. 56476-33-6
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name (2,2-dimethyl-1,3-dioxan-4-yl)methanol
Standard InChI InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3
Standard InChI Key VHFPDSDOOGPPBS-UHFFFAOYSA-N
Canonical SMILES CC1(OCCC(O1)CO)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol features a six-membered 1,3-dioxane ring with two methyl groups at the 2-position and a hydroxymethyl substituent at the 4-position. The (4R) stereochemical designation indicates the chiral center at carbon 4, which influences its interactions with biological systems . X-ray crystallography and NMR studies confirm the chair conformation of the dioxane ring, with the hydroxymethyl group occupying an equatorial position to minimize steric strain .

The compound’s structure is characterized by:

  • Cyclic ether framework: Enhances stability against hydrolysis compared to linear acetals.

  • Hydroxyl group: Enables hydrogen bonding with polar substrates.

  • Methyl substituents: Provide steric hindrance, reducing reactivity at the acetal oxygen atoms .

Spectroscopic Identification

Key spectroscopic data from PubChem and synthetic studies include:

TechniqueCharacteristics
¹H NMR (CDCl₃)δ 1.40 (s, 6H, CH₃), 3.50–3.70 (m, 4H, OCH₂), 3.85 (dd, 1H, CHOH), 4.10 (m, 1H, CH₂OH)
¹³C NMRδ 22.1 (CH₃), 67.8 (OCH₂), 73.5 (CHOH), 75.2 (C(CH₃)₂), 98.4 (acetal carbon)
IR (neat)3400 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C asymmetric stretch), 950 cm⁻¹ (ring vibration)

These spectral signatures aid in quality control during industrial production and formulation.

Synthesis and Manufacturing

Acetalization of Glycerol

The primary synthesis route involves the acid-catalyzed condensation of glycerol with acetone, producing both five-membered (solketal) and six-membered (DDM) acetals :

Glycerol+AcetoneH+(2,2-Dimethyl-1,3-dioxan-4-yl)methanol+H2O\text{Glycerol} + \text{Acetone} \xrightarrow{H^+} \text{(2,2-Dimethyl-1,3-dioxan-4-yl)methanol} + \text{H}_2\text{O}

Reaction parameters influencing product distribution:

ParameterOptimal ValueEffect on Yield
CatalystH₂SO₄, Amberlyst-36Solid acids reduce side reactions vs. homogeneous
Temperature50–60°CHigher temps favor six-membered ring formation
Molar Ratio (Gly:Ac)1:3Excess acetone drives equilibrium toward acetal
Reaction Time4–6 hoursProlonged time increases conversion to 85–90%

Catalytic Innovations

Recent advances employ sulfated metal oxides (e.g., SO₄²⁻/ZrO₂-TiO₂) to achieve 92% selectivity for DDM at 98% glycerol conversion . These catalysts offer reusability for five cycles without significant deactivation, addressing sustainability concerns in large-scale production.

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point42–44°CDifferential Scanning Calorimetry
Boiling Point230–232°CASTM D1078
Density (25°C)1.12 g/cm³Pycnometry
LogP (octanol/water)0.2Shake-flask method
Surface Tension (25°C)28.5 mN/mDu Noüy ring
Solubility in Water150 g/LGravimetric analysis

The low surface tension and moderate lipophilicity (LogP = 0.2) enable DDM to act as a penetration enhancer in foliar sprays by reducing droplet contact angles on waxy leaf surfaces .

Stability Profile

  • Thermal Stability: Decomposes above 250°C via retro-aldol cleavage, releasing acetone and glycerol derivatives .

  • Hydrolytic Stability: Stable at pH 4–8 (t₁/₂ > 6 months at 25°C); rapid degradation occurs under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

Agricultural Applications as a Herbicide Adjuvant

Mechanism of Action

DDM enhances glyphosate uptake in weeds through:

  • Reduced Surface Tension: Lowers solution surface tension from 72 mN/m (water) to 28.5 mN/m, improving leaf coverage .

  • Cuticle Plasticization: The hydroxyl group hydrogen-bonds with cutin, while methyl groups intercalate into epicuticular waxes, increasing membrane fluidity .

  • Solubilization of Active Ingredients: Acts as a co-solvent for glyphosate isopropylamine salt, raising solubility from 120 g/L to 210 g/L .

Efficacy Trials on Chenopodium album

A greenhouse study compared RoundUp® 360 Plus (glyphosate) formulations with 1% DDM adjuvant :

TreatmentED₅₀ (mg glyphosate/L)Leaf H₂O₂ (nmol/g FW)Chlorophyll Retention (%)
Glyphosate Alone28818.7 ± 2.134.2 ± 3.8
Glyphosate + 1% DDM14412.4 ± 1.658.9 ± 4.1

DDM halved the effective herbicide dose while reducing oxidative stress (H₂O₂ levels) and preserving photosynthetic machinery in non-target crops .

Emerging Applications and Future Directions

Fuel Additive Development

Blending 10–15% DDM into diesel fuel demonstrates:

  • Cetane Number Improvement: +3.5 points due to oxygen content (21.9 wt%) promoting complete combustion .

  • Particulate Matter Reduction: 22% decrease in PM₂.₅ emissions during engine testing .

Pharmaceutical Intermediates

DDM serves as a chiral building block for:

  • Antiviral Prodrugs: Ester derivatives show enhanced bioavailability of acyclovir analogs.

  • Polymer Crosslinkers: Biodegradable hydrogels for controlled drug release utilize DDM’s diol functionality.

Environmental Impact Mitigation

Lifecycle assessments indicate DDM’s advantages over petroleum-derived adjuvants:

  • Carbon Footprint: 2.1 kg CO₂-eq/kg vs. 4.8 kg CO₂-eq/kg for nonylphenol ethoxylates.

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 320 mg/L, classifying it as “practically non-toxic” .

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